molecular formula C9H10N4O B1483780 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2098022-95-6

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B1483780
CAS No.: 2098022-95-6
M. Wt: 190.2 g/mol
InChI Key: UEUXNMULXIOHGM-UHFFFAOYSA-N
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Description

2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)acetimidamide (CAS 2098022-95-6) is a synthetic organic compound featuring a acetimidamide group linked to a 4-(furan-3-yl)-1H-pyrazole core . This molecular framework, which integrates nitrogen-rich heterocycles, is designed as a valuable building block in medicinal chemistry and drug discovery research . Compounds containing the furan-pyrazole scaffold are frequently investigated for their diverse biological potential, with related structures being explored as key intermediates in the development of novel therapeutic agents . The presence of the acetimidamide functional group enhances the compound's potential as a versatile synthetic intermediate, suitable for further chemical modifications and structure-activity relationship (SAR) studies aimed at developing enzyme inhibitors or receptor modulators . Researchers can leverage this high-purity compound to advance their projects in hit-to-lead optimization and the synthesis of more complex bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(furan-3-yl)pyrazol-1-yl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-9(11)5-13-4-8(3-12-13)7-1-2-14-6-7/h1-4,6H,5H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUXNMULXIOHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan and pyrazole rings. The coupling of these rings can be achieved through various methods, including the use of coupling reagents such as EDCI or DCC in the presence of a base. Industrial production methods may involve the optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently .

Chemical Reactions Analysis

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran or other reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, while nucleophilic substitution can occur on the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. .

Scientific Research Applications

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for binding to molecular targets. The exact pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substituent Analysis

The compound’s uniqueness lies in its hybrid heterocyclic framework. Below is a comparative analysis with structurally related acetimidamide derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Implications
2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)acetimidamide C₉H₁₀N₅O 222.22 Furan-3-yl (electron-rich), acetimidamide (–CH₂–C(=NH)–NH₂) Enhanced π-π stacking; hydrogen-bond donor/acceptor sites for ligand-receptor interactions .
7j (from ) C₂₇H₂₃BrF₃N₅O₄S 652.06 p-Tolyl, trifluoromethyl (–CF₃), sulfonyl (–SO₂–), 4-cyano-2-fluorobenzyl Increased lipophilicity (CF₃), electron-withdrawing effects (sulfonyl, cyano), IR-active groups .
Pyrazole-1-acetimidamide derivatives Varies ~200–300 Varied aryl/heteroaryl substituents (e.g., phenyl, thiophene) Tunable electronic properties; substituents modulate solubility and bioactivity .
Notes:
  • Electron Effects : The furan substituent in the target compound is electron-rich, promoting π-π interactions, whereas 7j’s –CF₃ and –CN groups are electron-withdrawing, altering reactivity and binding affinity .
  • Hydrogen Bonding : The acetimidamide group in both compounds serves as a hydrogen-bonding motif, critical for molecular recognition in biological systems.

Spectroscopic and Computational Insights

  • IR Spectroscopy : For 7j, IR peaks at 3239 cm⁻¹ (N–H stretch) and 1552 cm⁻¹ (C=N/C=O) highlight functional groups . Similar bands are expected for the target compound but with furan-specific C–O–C stretches (~1024 cm⁻¹).
  • For example, the furan ring in the target compound likely exhibits higher electron density than 7j’s –CF₃-substituted pyrazole .

Biological Activity

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide is an organic compound that combines a furan moiety with a pyrazole structure, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure

The compound features a furan ring, a five-membered aromatic heterocycle containing one oxygen atom, and a pyrazole ring, which consists of five members with two nitrogen atoms. The acetimidamide functional group enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing furan and pyrazole rings exhibit a wide range of biological activities. Below are some key findings regarding the biological activity of this compound:

  • Antimicrobial Properties : Studies have shown that derivatives of pyrazole can inhibit various bacterial strains, suggesting that this compound may possess significant antimicrobial activity.
  • Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways, which could lead to therapeutic applications against inflammatory diseases.

The biological activity of this compound is attributed to its interaction with several biological targets:

  • Enzyme Inhibition : Research indicates that the compound may inhibit enzymes involved in metabolic pathways, leading to alterations in cellular responses.
  • Cell Signaling Modulation : The compound's structure allows it to interact with various signaling pathways, which may contribute to its anti-inflammatory and antimicrobial effects.

Data Table: Comparative Biological Activities

Compound NameStructural FeaturesAntimicrobial ActivityAnti-inflammatory Activity
This compoundFuran + PyrazoleYesYes
4-(furan-2-yl)-1H-pyrazoleSimilar pyrazole structureModerateNo
Pyrazole derivativesVaried substitutions on the pyrazole ringYesModerate

Case Studies

Several studies have highlighted the potential of this compound:

  • Antimicrobial Study : A recent study demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Anti-inflammatory Research : In animal models of inflammation, treatment with this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound could be effective in treating conditions like arthritis or inflammatory bowel disease.

Q & A

Q. What are the common synthetic routes for 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide in academic research?

The synthesis typically involves multi-step reactions starting from furan-3-yl-substituted pyrazole precursors. Key steps include alkylation of the pyrazole nitrogen with a chloroacetamide intermediate, followed by conversion to the acetimidamide group via nitrile functionalization or amidine formation. Reaction optimization requires careful control of solvents (e.g., ethanol, acetonitrile), catalysts (e.g., KOH, TFA), and purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • Infrared Spectroscopy (IR): To confirm functional groups (e.g., amidine C=N stretches near 1550–1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): For precise molecular weight validation .
  • X-ray Crystallography: To resolve 3D molecular conformation and hydrogen-bonding networks using programs like SHELXL .

Q. What structural features influence the compound’s reactivity and stability?

The furan ring introduces electron-rich regions, while the pyrazole moiety provides hydrogen-bonding sites. The acetimidamide group (-C(NH₂)NH₂) enhances polarity and potential for intermolecular interactions. Steric hindrance from the furan substituent may affect regioselectivity in further derivatization .

Q. How can researchers assess purity and identify impurities during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Impurities often arise from incomplete alkylation or side reactions at the pyrazole nitrogen. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) and silica-gel chromatography are effective purification strategies .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for large-scale synthesis?

Key challenges include:

  • Solvent Compatibility: Polar solvents (e.g., ethanol) improve solubility but may reduce yields due to side reactions.
  • Catalyst Efficiency: Acidic conditions (e.g., TFA) accelerate alkylation but risk protonating the amidine group, requiring pH-controlled environments .
  • Byproduct Formation: Over-alkylation at the pyrazole nitrogen can occur without strict stoichiometric control .

Q. How can contradictions between computational predictions and experimental data be resolved?

Cross-validation using multiple techniques is critical. For example:

  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) but may conflict with experimental UV-Vis spectra due to solvent effects.
  • Experimental Validation: IR and X-ray data provide empirical corrections for computational models .

Q. What advanced techniques confirm structural details in ambiguous cases?

  • Single-Crystal X-ray Diffraction: Resolves bond-length discrepancies and confirms tautomeric forms (e.g., pyrazole vs. pyrazoline) .
  • Solid-State NMR: Detects conformational flexibility in the acetimidamide group under non-crystalline conditions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) studies can predict:

  • Binding Affinity: Interaction with targets (e.g., enzymes like phosphodiesterases) via molecular docking.
  • Solubility: LogP calculations to optimize pharmacokinetic properties .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

SAR studies often involve:

  • Derivatization: Modifying the furan substituent (e.g., halogenation) or pyrazole position to assess bioactivity changes.
  • Biological Assays: Testing against disease-relevant targets (e.g., anti-inflammatory or anticancer activity) in vitro, with careful control of dose-response parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 2
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2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide

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